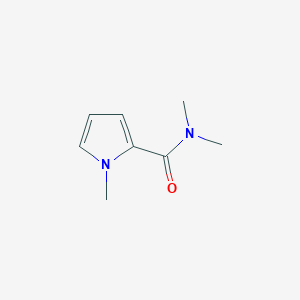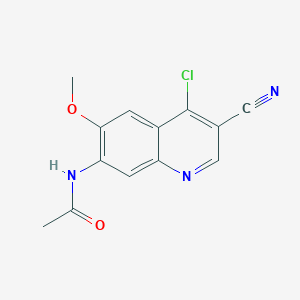
Acetamide, N-(4-chloro-3-cyano-6-methoxy-7-quinolinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(4-chloro-3-cyano-6-methoxy-7-quinolinyl)- is an organic compound that belongs to the quinoline derivatives. It is a yellow crystalline solid that is soluble in some organic solvents. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(4-chloro-3-cyano-6-methoxy-7-quinolinyl)- typically involves multiple steps, including halogenation, nitration, and acylation reactions. One common method involves the following steps:
Halogenation: The starting material, 6-methoxyquinoline, is chlorinated using thionyl chloride to introduce the chlorine atom at the 4-position.
Nitration: The chlorinated product is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the cyano group at the 3-position.
Acylation: Finally, the nitrated product undergoes acylation with acetic anhydride to form the desired Acetamide, N-(4-chloro-3-cyano-6-methoxy-7-quinolinyl)-.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the final product.
化学反应分析
Types of Reactions: Acetamide, N-(4-chloro-3-cyano-6-methoxy-7-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinoline derivatives with hydroxyl or carboxyl groups.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Acetamide, N-(4-chloro-3-cyano-6-methoxy-7-quinolinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its bioactive properties.
作用机制
The mechanism of action of Acetamide, N-(4-chloro-3-cyano-6-methoxy-7-quinolinyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects.
相似化合物的比较
Acetamide, N-(4-chloro-3-cyano-6-methoxy-7-quinolinyl)- can be compared with other quinoline derivatives, such as:
N-(4-chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide: This compound has an ethoxy group instead of a methoxy group, which may affect its solubility and reactivity.
N-(4-chloro-3-cyano-6-hydroxy-7-quinolinyl)acetamide: The presence of a hydroxyl group instead of a methoxy group can influence the compound’s hydrogen bonding and overall stability.
The uniqueness of Acetamide, N-(4-chloro-3-cyano-6-methoxy-7-quinolinyl)- lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C13H10ClN3O2 |
|---|---|
分子量 |
275.69 g/mol |
IUPAC 名称 |
N-(4-chloro-3-cyano-6-methoxyquinolin-7-yl)acetamide |
InChI |
InChI=1S/C13H10ClN3O2/c1-7(18)17-11-4-10-9(3-12(11)19-2)13(14)8(5-15)6-16-10/h3-4,6H,1-2H3,(H,17,18) |
InChI 键 |
ULKVYGJBTWQFCV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

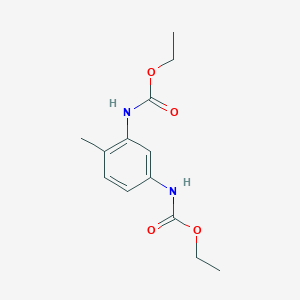
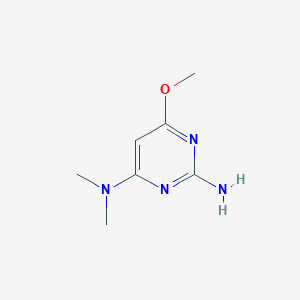
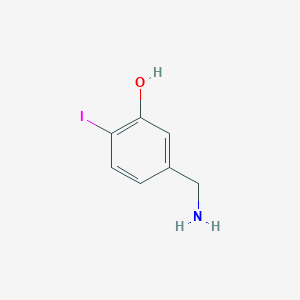
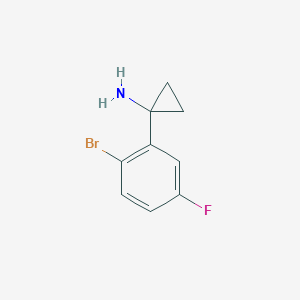
![Ethyl 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetate](/img/structure/B8788770.png)
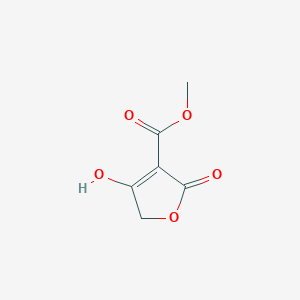
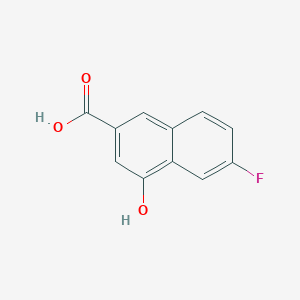
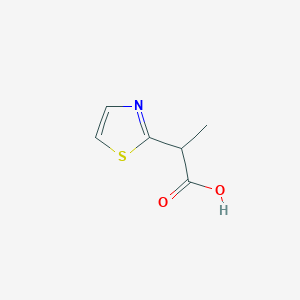
![2-methyl-4H-thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B8788801.png)
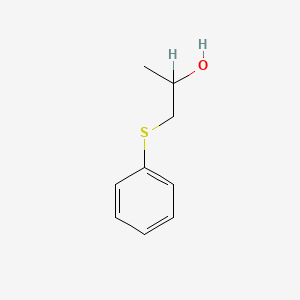
acetate](/img/structure/B8788817.png)
![6-(3-Chlorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B8788821.png)
![2-Azabicyclo[3.3.1]nonane](/img/structure/B8788860.png)
